REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:11]=[CH:10][C:9]([CH:12]([CH3:14])[CH3:13])=[CH:8][C:5]=1[CH:6]=[O:7])([CH3:3])[CH3:2].CCO.[BH4-].[Na+].CCCCCCC>CCOC(C)=O>[CH:1]([C:4]1[CH:11]=[CH:10][C:9]([CH:12]([CH3:14])[CH3:13])=[CH:8][C:5]=1[CH2:6][OH:7])([CH3:3])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C=O)C=C(C=C1)C(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0.37 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 18 h stirring at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 2-neck RBF equipped with magnetic stir bar and N2 inlet
|
Type
|
ADDITION
|
Details
|
was added over 20 min (portion-wise)
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
˜95% of solvent was removed on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
5 mL of 0.5 M HCl was added
|
Type
|
EXTRACTION
|
Details
|
product was extracted with 25 mL of EtOAc
|
Type
|
WASH
|
Details
|
Organic layer was washed with 15 mL of H2O and 15 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
to obtain crude product
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C(C=C(C=C1)C(C)C)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 63.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |